Comprehensive Technical Guide: 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride (CAS 1609400-65-8)
Comprehensive Technical Guide: 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride (CAS 1609400-65-8)
Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol
Executive Summary
The compound 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride (CAS 1609400-65-8) is a highly versatile primary amine building block utilized extensively in medicinal chemistry[1][2]. It belongs to the aryloxypropanolamine class of molecules, which forms the foundational pharmacophore for β -adrenergic receptor antagonists (beta-blockers) and various other receptor-targeted therapeutics[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the physicochemical profile of this compound, explore the causality behind its synthetic methodology, and provide a self-validating experimental protocol for its preparation and utilization in drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
Understanding the physical properties of CAS 1609400-65-8 is critical for downstream formulation and synthetic integration. The compound is isolated as a hydrochloride salt rather than a free base. The free primary amine is susceptible to atmospheric oxidation and exhibits poor aqueous solubility. Protonation via hydrochloric acid yields a highly crystalline, stable salt that ensures long-term shelf life and immediate solubility in physiological buffers or polar organic solvents[2][4].
Table 1: Core Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| Chemical Name | 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride | Standard IUPAC nomenclature[1]. |
| CAS Registry Number | 1609400-65-8 | Unique identifier for the HCl salt form[5]. |
| Molecular Formula | C₁₀H₁₅NO₃ · HCl (or C₁₀H₁₆ClNO₃) | Confirms 1:1 stoichiometry of base to acid[2]. |
| Molecular Weight | 233.69 g/mol | Critical for precise stoichiometric calculations[2][4]. |
| Physical State | Solid (White to off-white crystalline powder) | Indicates high purity; easy to weigh and handle. |
| Solubility Profile | Soluble in H₂O, DMSO, and Methanol | Ideal for biological assays and polar reactions. |
| Storage Conditions | Room temperature or 2-8°C, desiccated | Hygroscopic nature requires moisture protection[5]. |
Synthetic Methodology & Experimental Protocol
The synthesis of aryloxypropanolamines is a highly convergent process. The protocol below is designed as a self-validating system: each step includes specific observable milestones to ensure reaction fidelity before proceeding to the next phase[6][7].
Synthetic workflow for 1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride.
Phase 1: Epoxidation of 3-Methoxyphenol
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Objective: Anchor the 3-methoxyphenoxy group to a reactive epoxide linker.
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Causality: Sodium hydroxide is used to deprotonate 3-methoxyphenol, generating a highly nucleophilic phenoxide ion. When reacted with epichlorohydrin, the phenoxide preferentially attacks the carbon bearing the chloride leaving group via an Sₙ2 mechanism, preserving the strained epoxide ring for the next step[6][7].
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Protocol:
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Dissolve 1.0 eq of 3-methoxyphenol in a 10% aqueous NaOH solution (1.1 eq) at 10°C.
-
Dropwise, add 1.5 eq of epichlorohydrin while maintaining the temperature below 20°C to prevent epoxide hydrolysis[7].
-
Stir the biphasic mixture vigorously for 12 hours at room temperature.
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Self-Validation: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active phenol spot and the appearance of a higher Rf spot confirms the formation of 2-((3-methoxyphenoxy)methyl)oxirane.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Phase 2: Regioselective Ring Opening
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Objective: Convert the epoxide into the primary amine.
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Causality: Ammonia acts as the nucleophile. Due to steric hindrance, the nucleophilic attack occurs regioselectively at the less substituted terminal carbon (C1) of the epoxide, yielding the 1-amino-2-propanol architecture rather than the 2-amino-1-propanol byproduct[6][8].
-
Protocol:
-
Dissolve the crude epoxide in a large excess of methanolic ammonia (7N in MeOH) to minimize secondary amine dimerization.
-
Heat the sealed reaction vessel to 40°C for 6 hours.
-
Self-Validation: Spot the reaction mixture on TLC and stain with Ninhydrin. A distinct purple spot indicates the successful formation of the primary amine.
-
Evaporate the solvent and excess ammonia under reduced pressure to yield the crude free base.
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Phase 3: Hydrochloride Salt Precipitation
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Objective: Stabilize the primary amine.
-
Protocol:
-
Dissolve the crude 1-amino-3-(3-methoxyphenoxy)-2-propanol in anhydrous diethyl ether.
-
Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution at 0°C.
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Self-Validation: The immediate precipitation of a white crystalline solid confirms salt formation.
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Filter the precipitate, wash with cold ether, and dry under high vacuum to yield CAS 1609400-65-8.
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Mechanistic & Structural Significance in Drug Design
In medicinal chemistry, the aryloxypropanolamine scaffold is not just a structural backbone; it is a highly tuned pharmacophore. CAS 1609400-65-8 provides the exact spatial geometry required for interaction with monoamine receptors[3].
Pharmacophore model of the aryloxypropanolamine scaffold interacting with a receptor.
Component Breakdown:
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The 3-Methoxyphenoxy Moiety: Acts as the lipophilic anchor. The methoxy group at the meta position provides specific steric bulk and electronic properties that dictate receptor subtype selectivity (e.g., β1 vs β2 adrenergic receptors). It engages in π−π stacking and hydrophobic interactions within the receptor pocket.
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The 2-Propanol Core: The chiral hydroxyl group is strictly required for agonistic or antagonistic activity. It acts as a hydrogen bond donor to specific serine/asparagine residues in the target receptor.
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The Primary Amine: While most marketed beta-blockers (like propranolol or metoprolol) utilize a secondary amine (e.g., isopropylamine or tert-butylamine), the primary amine of CAS 1609400-65-8 makes it an ideal precursor[7][8]. Researchers can subject this primary amine to reductive amination with various aldehydes or ketones to rapidly generate a diverse library of secondary amine analogs for Structure-Activity Relationship (SAR) studies.
Analytical Quality Control
To ensure the integrity of CAS 1609400-65-8 before use in biological assays or further synthesis, the following analytical validations must be met:
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¹H-NMR (DMSO-d₆): Look for the broad exchangeable signal integrating to 3 protons around δ 8.0-8.5 ppm, characteristic of the −NH3+ group. The methoxy singlet should appear sharply around δ 3.7 ppm.
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LC-MS: Electrospray ionization (ESI+) should show a base peak at m/z 198.1 [M+H]+ , corresponding to the free base mass (197.23 g/mol )[2][4]. The absence of a peak at m/z 215 confirms no unreacted epoxide remains.
References
-
MDFCW. 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride. Retrieved from: [Link]
- Google Patents (US5082969A). Industrial process for obtaining an aryloxypropanolamine.
-
Chemistry LibreTexts. 6.2: Reactions of Ketones. Retrieved from:[Link]
- Google Patents (US3714161A). Morpholine derivatives.
Sources
- 1. 1-amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride | 1609400-65-8 [sigmaaldrich.com]
- 2. 1-Amino-3-(3-methoxyphenoxy)-2-propanol Hydrochloride_1609400-65-8_A612143_ãè±èæ ååç½ã [mdfcw.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-[bis(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol hydrochloride | 478614-55-0 | Benchchem [benchchem.com]
- 5. 1609400-65-8・1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride・1-Amino-3-(3-methoxyphenoxy)-2-propanol hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5082969A - Industrial process for obtaining an aryloxypropanolamine - Google Patents [patents.google.com]
- 8. US3714161A - Morpholine derivatives - Google Patents [patents.google.com]
